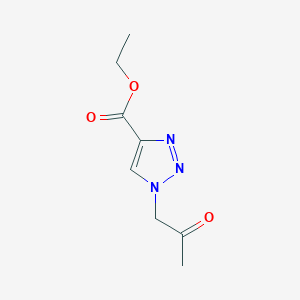

ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-oxopropyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-14-8(13)7-5-11(10-9-7)4-6(2)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWHTGWAJYNUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

A widely adopted method for constructing 1,2,3-triazole rings is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides regioselective access to 1,4-disubstituted triazoles.

- Starting Materials : Typically, an azide-containing precursor and an alkyne-functionalized compound are reacted under Cu(I) catalysis.

- Reaction Conditions : The reaction is usually performed in polar aprotic solvents such as DMSO or dichloromethane at moderate temperatures (room temperature to 50 °C).

- Example : In one study, ethyl 4,4-diethoxy-3-oxobutanoate was reacted with an azide derivative in the presence of potassium carbonate catalyst in DMSO, yielding ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, which upon further treatment gave the target aldehyde-substituted triazole.

This method is notable for its mild conditions and high regioselectivity, enabling the formation of the triazole core with the desired substituents.

Functional Group Transformations Post-Triazole Formation

After the triazole ring is formed, further transformations are often necessary to install the 2-oxopropyl substituent:

Oxidation and Reduction Steps : Reduction of esters to alcohols followed by oxidation to aldehydes is a common sequence. For instance, reduction of an ester intermediate with lithium borohydride (LiBH4), freshly prepared from sodium borohydride and lithium chloride, yields the corresponding alcohol. Subsequent oxidation using Dess–Martin periodinane in dichloromethane converts the alcohol to the aldehyde, crucial for the 2-oxopropyl functionality.

Alkyne Formation and Cycloaddition : The aldehyde can be converted into a terminal alkyne via treatment with Ohira’s reagent, which can then undergo CuAAC to form the triazole ring with the desired substitution pattern.

Use of Diazo Compounds and Carbene Precursors

Another approach involves the use of diazo compounds as carbene precursors to construct the triazole moiety or introduce the keto-ester functionality:

Synthesis of Diazo Esters : Ethyl 2-diazo-3-oxo esters can be synthesized from corresponding β-keto esters using diazo transfer reagents under mild conditions. These diazo compounds serve as key intermediates for further cycloaddition or insertion reactions.

Reaction Conditions : Typical reactions are carried out under nitrogen atmosphere, often at room temperature or slightly elevated temperatures, with reaction times ranging from 1 to 3 hours. Purification is generally achieved by silica gel chromatography.

Representative Preparation Procedure (Literature-Based)

Purification and Characterization

- Purification : Crude products are typically purified by silica gel column chromatography using ethyl acetate or petroleum ether/ethyl acetate mixtures as eluents.

- Characterization : Confirmation of structure and purity is achieved by NMR spectroscopy (^1H and ^13C), melting point determination, and mass spectrometry. For example, ^1H NMR signals corresponding to the ethyl ester group (quartet and triplet around δ 4.2 and 1.3 ppm) and aldehyde proton (singlet near δ 10 ppm) are diagnostic.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC with β-keto esters | Azide, ethyl 4,4-diethoxy-3-oxobutanoate, K2CO3, DMSO | 40–50 °C, 7 h | High regioselectivity, mild conditions | Requires azide precursor synthesis |

| Reduction-Oxidation Sequence | LiBH4 (fresh), Dess–Martin periodinane | Room temp, DCM | Efficient functional group interconversion | Sensitive reagents, requires careful handling |

| Diazo Compound Synthesis | β-keto esters, diazo transfer reagents | N2 atmosphere, RT, 1–3 h | Access to reactive intermediates | Diazo compounds can be hazardous |

| Acidic Deprotection and Saponification | HCl, reflux | Converts acetals to aldehydes | High yield, straightforward | Requires acid-sensitive substrate stability |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with different degrees of saturation.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate has been explored for its potential as an antifungal , antibacterial , and anticancer agent. The triazole ring structure is particularly important in medicinal chemistry due to its ability to inhibit various enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

Research has shown that triazole derivatives can exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest .

Agricultural Applications

In agriculture, the compound can be utilized to develop novel pesticides and herbicides . Its biological activity against various pathogens makes it a candidate for protecting crops from fungal infections.

Data Table: Biological Activity Against Fungi

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| This compound | Aspergillus niger | 32 µg/mL |

| This compound | Fusarium oxysporum | 16 µg/mL |

Material Science

The compound's unique chemical properties allow it to be used in the development of new materials. For example, it can serve as a building block for synthesizing polymers with specific functionalities.

Case Study: Polymer Development

Research indicates that incorporating triazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties. This is particularly useful in creating materials for coatings and adhesives that require durability under various environmental conditions .

Mechanism of Action

The mechanism of action of ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky substituents at position 5 (e.g., formyl) induce significant conformational distortions. For example, the pyridin-3-yl and formyl groups in Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate create a 74.02° dihedral angle, compared to 50.3° in the 5-methyl analog .

- Electronic Effects : Electron-withdrawing groups (e.g., formyl, nitro) enhance reactivity toward nucleophiles, while electron-donating groups (e.g., methoxy) stabilize the triazole ring .

Physicochemical and Crystallographic Properties

- Crystal Packing : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibits intermolecular π–π stacking and hydrogen bonding (C=O···H–N), stabilizing its crystal lattice .

- Solubility: Pyridinyl and formyl substituents enhance polarity, improving solubility in polar solvents like DMSO or ethanol . In contrast, cyclopropyl or aryl groups may reduce solubility .

Biological Activity

Ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 1370595-95-1) is a synthetic organic compound belonging to the triazole class, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are recognized for their pharmacological potential, particularly in the fields of antimicrobial and antiviral research. The triazole ring structure allows for interactions with various biological targets, making it a valuable scaffold in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : Diethyl (2-oxopropyl)phosphonate and sodium hydride.

- Reaction Conditions : The reaction is conducted in toluene, followed by the addition of 4-acetamidobenzenesulfonyl azide in tetrahydrofuran (THF).

- Duration : The mixture is stirred at room temperature for approximately 20 hours to yield the desired triazole compound.

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazole derivatives against various pathogens, including SARS-CoV-2. For instance:

- Mechanism of Action : this compound interacts with viral spike proteins, inhibiting their entry into host cells. This mechanism has been validated through cytopathic inhibition assays on human airway epithelial cell lines (Vero E6) infected with SARS-CoV-2 .

- Efficacy : In vitro studies demonstrated that certain triazole derivatives exhibit significant inhibitory effects on viral replication. For example, compound 9 showed an EC50 of 80.4 µg/mL against SARS-CoV-2 with a selectivity index of 12.78 .

Antioxidant Activity

A study focusing on the antioxidant properties of new triazole derivatives revealed that this compound exhibited moderate antioxidant activity when tested using DPPH and ABTS assays. These findings suggest its potential utility in protecting against oxidative stress-related diseases .

Study on Antiviral Activity

In a study investigating the antiviral activity of triazoles against SARS-CoV-2:

- Compound Testing : Various triazole derivatives were assessed for their ability to inhibit viral entry and replication.

- Results : The most potent compounds demonstrated IC50 values as low as 75.98 nM against the Omicron spike protein, indicating strong antiviral potential .

Synthesis and Evaluation

A research project synthesized new 1,4-disubstituted 1,2,3-triazoles and evaluated their biological activities:

| Compound | Yield (%) | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|---|

| Compound A | 70 | 15 | 20 |

| Compound B | 65 | 12 | 18 |

| Ethyl Triazole | - | Moderate | Moderate |

This table illustrates the comparative antioxidant activities of synthesized compounds alongside this compound .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and metabolic pathways.

- Receptor Interaction : Binding to cellular receptors can modulate various signaling pathways leading to altered cellular responses.

Comparison with Similar Compounds

This compound can be compared with other triazole derivatives based on their biological activities:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| Diethyl (1-diazo-2-oxopropyl)phosphonate | Antimicrobial | Broad-spectrum activity |

| Triazole Derivatives from Natural Products | Antiviral | Effective against multiple viruses |

This comparison highlights the unique properties of this compound in relation to its structural analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate, and how does regioselectivity impact yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using ethyl propiolate and a 2-oxopropyl azide precursor. Regioselectivity in triazole formation (1,4- vs. 1,5-regioisomers) is influenced by reaction temperature, solvent polarity, and copper ligand choice (e.g., TBTA vs. sodium ascorbate). Yield optimization requires monitoring by HPLC or LC-MS to confirm regiochemical purity .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H/13C NMR : Assign the triazole proton (δ ~7.5–8.5 ppm) and carbonyl groups (ester C=O at ~165–170 ppm, ketone C=O at ~200–210 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .

- X-ray crystallography : Resolves spatial arrangement, confirming the 1,2,3-triazole substitution pattern and ketone positioning. Crystallization solvents (e.g., EtOAc/hexane) affect crystal quality .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. The ester group is prone to hydrolysis under basic conditions (pH >9), while the ketone may degrade under UV light. Use buffered solutions (pH 4–7) and amber vials for storage .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental IR and NMR data to validate models .

- Molecular docking : Screen against target proteins (e.g., kinases, cytochrome P450) using AutoDock Vina. The triazole ring’s dipole moment and ketone’s hydrogen-bonding capacity influence binding affinity .

Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response assays : Use MIC (Minimum Inhibitory Concentration) and MTT assays to differentiate antimicrobial efficacy (µg/mL range) from mammalian cell cytotoxicity (IC50).

- Metabolic profiling : LC-HRMS identifies metabolites (e.g., hydrolyzed ester or reduced ketone) that may explain divergent bioactivity .

Q. How can the compound be integrated into polymer/metal-organic framework (MOF) synthesis for catalytic applications?

- Methodological Answer :

- Coordination chemistry : The triazole’s N-atoms act as ligands for transition metals (e.g., Cu, Zn). Synthesize MOFs via solvothermal methods, characterizing porosity via BET analysis.

- Catalytic testing : Evaluate MOFs in model reactions (e.g., Suzuki coupling) to correlate triazole-metal interactions with catalytic turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.